molecular formula C15H14F3NO4 B2519042 N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide CAS No. 1396870-48-6

N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2519042
CAS RN: 1396870-48-6
M. Wt: 329.275
InChI Key: VPKGFUQPAKDILB-UHFFFAOYSA-N
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Description

“N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs due to its bioactivity. The trifluoromethoxy group attached to the benzene ring is often used to increase the compound’s metabolic stability and lipophilicity . The furan ring and hydroxypropyl group may also contribute to the compound’s overall properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, a furan ring, a trifluoromethoxy group, and a hydroxypropyl group. The spatial arrangement of these groups could significantly influence the compound’s properties and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzamide and trifluoromethoxy groups are relatively stable, but the furan ring can participate in various reactions due to the presence of the oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethoxy group could increase its lipophilicity, which might enhance its ability to cross biological membranes if it’s intended to be used as a drug .

Scientific Research Applications

Antiplasmodial Activities

  • Study of Derivatives Against Malaria: A study by Hermann et al. (2021) discussed N-acylated furazan-3-amine derivatives, showing promising activity against different strains of Plasmodium falciparum, the causative agent of malaria. This indicates potential application in antimalarial drug development.

Molecular Structure Modification

  • Excited-State Intramolecular Proton and Charge Transfer: A study by Han et al. (2018) explored modifications in molecular structures to regulate excited-state intramolecular proton transfer and charge transfer, relevant in fluorescence sensing and imaging. This research underlines the compound's role in the development of fluorescent probes and sensors.

Polymer Synthesis

  • Functional Polymer Synthesis: Research by Narita et al. (1971) on the synthesis and polymerization of O-Substituted-N-hydroxymaleimides, a related compound, suggests applications in material science, particularly in creating specialized polymers.

Organic Synthesis

  • Synthesis of Tetrahydrobenzofurans: The study by Levai et al. (2002) on the synthesis of tetrahydrobenzofuran derivatives points to the compound's utility in organic chemistry for synthesizing complex organic structures.

Biological Activity Study

  • Study on Biological Activities: Research by Stepanova et al. (2020) developed synthetic approaches to enaminones fused to 1,4-benzothiazin-2-one moiety, indicating potential in studying biological activities and developing chemosensors.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s designed as a drug, the benzamide group could play a key role, as many benzamide derivatives are known to have biological activity .

Future Directions

The future research directions would depend on the compound’s intended use. If it’s a new drug, further studies would be needed to evaluate its efficacy, safety, and pharmacokinetics .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO4/c1-14(21,12-3-2-8-22-12)9-19-13(20)10-4-6-11(7-5-10)23-15(16,17)18/h2-8,21H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKGFUQPAKDILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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